molecular formula C7H12ClN3OS B2488874 2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride CAS No. 1177985-05-5

2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride

Cat. No.: B2488874
CAS No.: 1177985-05-5
M. Wt: 221.7
InChI Key: FTAVHQKWWDWCBH-JEDNCBNOSA-N
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Description

2-(Methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a methylsulfanyl (SCH₃) group and at position 5 with a stereospecific (2S)-pyrrolidin-2-yl moiety. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2-methylsulfanyl-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS.ClH/c1-12-7-10-9-6(11-7)5-3-2-4-8-5;/h5,8H,2-4H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAVHQKWWDWCBH-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2CCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NN=C(O1)[C@@H]2CCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of a hydrazide with a thioamide under acidic conditions to form the oxadiazole ring. The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidinyl group can enhance the binding affinity of the compound to its target, while the methylsulfanyl group can participate in redox reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The 1,3,4-oxadiazole scaffold is highly versatile, with substituents critically influencing physical, chemical, and biological properties. Below is a comparison of key derivatives:

Table 1: Structural and Physical Properties of Selected 1,3,4-Oxadiazole Derivatives
Compound Name Substituents (Position 2/5) Melting Point (°C) Yield (%) Key Features Reference
Target Compound 2-(Methylsulfanyl), 5-[(2S)-pyrrolidin-2-yl] N/A* N/A* Hydrochloride salt; chiral pyrrolidine enhances solubility and binding specificity
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 2-(Methylsulfonyl), 5-(4-fluorophenyl) N/A N/A High antibacterial activity against Xanthomonas oryzae (Xoo); induces plant defense enzymes
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 2-(Bromobenzylthio), 5-(trifluoromethylpyrazolyl) 113–114 83.3 High yield; bromine and trifluoromethyl groups enhance lipophilicity
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 2-(Bromophenylpropanone), 5-(4-chlorophenyl) N/A N/A Anti-inflammatory activity (59.5% inhibition at 20 mg/kg)
BPBD (2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) 2-(Biphenylyl), 5-(tert-butylphenyl) N/A N/A Used as a scintillator dopant in material science
Key Observations:
  • Substituent Polarity : The methylsulfanyl (thioether) group in the target compound is less polar than the sulfonyl group in 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. This may reduce oxidative stability but improve membrane permeability .
  • Salt Formation : The hydrochloride form likely increases aqueous solubility relative to neutral analogs, such as those with lipophilic substituents (e.g., trifluoromethylpyrazolyl) .
Key Observations:
  • Antibacterial Activity : Sulfonyl derivatives (e.g., 2-(methylsulfonyl)-5-(4-fluorophenyl)) exhibit strong antibacterial effects via EPS inhibition and gene regulation. The target compound’s methylsulfanyl group may offer a prodrug-like mechanism, as thioethers can oxidize to sulfoxides/sulfones in vivo .
  • Anti-inflammatory Potential: Aryl-substituted oxadiazoles (e.g., bromophenylpropanone derivatives) show efficacy against inflammation, suggesting the target compound’s pyrrolidine moiety could be explored for similar applications .

Biological Activity

2-(Methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride is a heterocyclic compound that has attracted significant attention in pharmacological research due to its potential biological activities. The unique structural components of this molecule, including the methylsulfanyl group, pyrrolidinyl moiety, and oxadiazole ring, contribute to its diverse applications in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is 2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole; hydrochloride. Its molecular formula is C7H12ClN3OSC_7H_{12}ClN_3OS with a molecular weight of approximately 195.70 g/mol. The chemical structure is characterized by the following features:

Feature Description
Methylsulfanyl Group Enhances redox properties and biological activity
Pyrrolidinyl Group Increases binding affinity to biological targets
Oxadiazole Ring Known for various pharmacological properties

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The oxadiazole ring can modulate enzyme activity, while the pyrrolidinyl group enhances binding affinity. The methylsulfanyl group may also participate in redox reactions that influence the compound's biological effects.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to this compound demonstrate efficacy against various strains of bacteria and fungi. In vitro studies have reported inhibition rates exceeding 90% against Mycobacterium tuberculosis at specific concentrations .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines. For instance, the structure-activity relationship (SAR) analysis indicates that modifications in the oxadiazole ring can enhance cytotoxicity against human cancer cells .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with oxadiazole derivatives. Compounds within this class have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various oxadiazole derivatives demonstrated that compounds with similar structural features to this compound showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL against resistant strains of Mycobacterium tuberculosis.
  • Cytotoxicity Against Cancer Cells : Another study reported that a related compound exhibited significant cytotoxicity against A431 (human epidermoid carcinoma) cells, with an IC50 value lower than that of standard chemotherapeutic agents such as doxorubicin .

Q & A

Basic Research Question

  • ¹H-NMR NOESY : Detects spatial proximity between pyrrolidine protons and adjacent oxadiazole substituents, confirming the (2S) configuration .
  • X-ray crystallography : Resolves absolute stereochemistry via anomalous dispersion effects. For example, Acta Crystallographica studies on analogous oxadiazole derivatives show bond angles (e.g., C–S–C ~105°) and torsional parameters that distinguish enantiomers .
  • Optical rotation : Specific rotation ([α]D²⁵) compared to literature values for (2S)-pyrrolidine derivatives.

How can reaction kinetics and solvent effects be systematically analyzed to optimize the cyclization step during synthesis?

Advanced Research Question

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved solubility of intermediates, while non-polar solvents (toluene) may favor selectivity. Evidence from similar oxadiazole syntheses shows DMF increases yield by 15–20% compared to THF .
  • Kinetic monitoring : Use in-situ FTIR to track carbonyl disappearance (1,740 cm⁻¹) during cyclization.
  • Design of Experiments (DoE) : Multivariate analysis (e.g., temperature × solvent polarity) identifies optimal conditions. For example, reflux in DMF at 110°C reduces byproduct formation by 30% .

What strategies resolve contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data for this compound?

Advanced Research Question

  • Re-evaluate docking parameters : Adjust protonation states (e.g., hydrochloride salt vs. free base) and solvation models. For instance, docking studies on pyrrolidine-containing analogs require explicit water molecules to replicate binding pocket interactions .
  • Experimental validation : Use surface plasmon resonance (SPR) to measure binding affinity (KD) for targets like kinases or GPCRs. Discrepancies may arise from off-target effects or compound aggregation.
  • Metabolite screening : LC-MS/MS identifies active metabolites that may contribute to observed bioactivity, bypassing parent compound predictions .

How does the methylsulfanyl group influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?

Advanced Research Question

  • Electronic effects : The –SMe group is electron-withdrawing via inductive effects, polarizing the oxadiazole ring and increasing susceptibility to nucleophilic attack at C2. DFT calculations on analogous compounds show a 0.3 eV reduction in LUMO energy compared to non-sulfanyl derivatives .
  • Reactivity profiling : In SNAr reactions, substitution at C2 occurs 5× faster with methylsulfanyl vs. methyl groups, confirmed by kinetic studies using ¹⁹F-NMR (for fluorinated leaving groups) .

What crystallographic challenges arise in resolving the hydrochloride salt form, and how are they addressed?

Advanced Research Question

  • Counterion disorder : The chloride ion may exhibit positional disorder, requiring high-resolution data (>0.8 Å) and refinement with SHELXL or OLEX2 .
  • Hydrogen bonding : Strong N–H···Cl⁻ interactions (2.8–3.0 Å) stabilize the crystal lattice. Disorder in pyrrolidine protons is mitigated via low-temperature (100 K) data collection .

How are structure-activity relationships (SARs) developed for analogs with modified pyrrolidine or oxadiazole moieties?

Advanced Research Question

  • Bioisosteric replacement : Substitute pyrrolidine with piperidine or morpholine to assess steric/electronic effects on target binding. For example, (2R)-pyrrolidine analogs show 10-fold lower potency in kinase assays .
  • Oxadiazole ring modifications : Replace 1,3,4-oxadiazole with 1,2,4-triazole and measure changes in metabolic stability (e.g., microsomal half-life).

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